molecular formula C16H16N2O2S2 B2978523 N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 1219906-61-2

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2978523
CAS No.: 1219906-61-2
M. Wt: 332.44
InChI Key: DDWOVPHCKBRLJR-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide (CAS 1219906-61-2) is an organic compound with the molecular formula C₁₆H₁₆N₂O₂S₂ and a molecular weight of 332.4 g/mol . This benzothiazole-carboxamide derivative is built around a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . The specific structure incorporates a 2-methoxyethyl group and a thiophen-3-ylmethyl substituent on the carboxamide nitrogen, which may influence its physicochemical properties and interaction with biological targets. Compounds featuring the benzothiazole core and thiazole-carboxamide functionality have been the subject of extensive research due to their wide range of biological activities. Scientific literature reports that such structures can exhibit potent antioxidant properties by acting as free radical scavengers . Furthermore, related analogs have been investigated for their inhibitory activity against enzymes like α-amylase, suggesting potential applications in metabolic disorder research, and for their neuroprotective effects as selective monoamine oxidase B (MAO-B) inhibitors, which is relevant for the study of neurodegenerative conditions . The drug-like properties of thiazole-carboxamide derivatives are often favorable; analysis based on Lipinski's Rule of Five indicates that molecules in this class typically possess characteristics conducive to oral bioavailability, making them promising candidates for further investigative studies . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-20-8-7-18(10-12-6-9-21-11-12)16(19)15-17-13-4-2-3-5-14(13)22-15/h2-6,9,11H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWOVPHCKBRLJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)C(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C16H16N2O2S2
  • Molecular Weight : 336.44 g/mol
  • Structure : The compound features a benzothiazole core, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity
    • The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, studies indicate that it exhibits cytotoxic effects against A549 (lung cancer) and NIH/3T3 (mouse embryoblast) cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .
    • Structure-activity relationship (SAR) studies suggest that modifications on the thiophene and benzothiazole moieties enhance its anticancer efficacy, particularly through hydrophobic interactions with target proteins .
  • Antimicrobial Activity
    • Recent investigations have highlighted the compound's effectiveness against Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are critical due to their resistance profiles. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic functions .
  • Anti-inflammatory Effects
    • Preliminary data suggest that the compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pathways associated with inflammation, although detailed mechanisms remain to be elucidated .

Case Studies and Research Findings

StudyFindings
Evren et al. (2019)Demonstrated strong selectivity against A549 and NIH/3T3 cell lines with modifications leading to enhanced cytotoxicity .
Recent Antimicrobial ResearchShowed efficacy against WHO priority pathogens, suggesting potential for development as a novel antibiotic .
Inflammatory Response StudiesIndicated modulation of inflammatory mediators, although specific pathways require further investigation .

The mechanisms underlying the biological activities of this compound involve:

  • Cytotoxicity : Induction of apoptosis in cancer cells via mitochondrial pathways.
  • Antimicrobial Action : Interference with bacterial cell wall synthesis and function.
  • Anti-inflammatory Modulation : Inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

Substituent Effects on Properties

  • Solubility : The 2-methoxyethyl group in the target compound may enhance water solubility compared to purely hydrophobic substituents (e.g., naphthalene in Compound 14). Morpholine-containing analogs (e.g., ) exhibit improved solubility due to hydrochloride salt formation .
  • Acidity/Basicity : The pKa of the target compound’s benzothiazole nitrogen is influenced by electron-donating substituents (e.g., 2-methoxyethyl). Compound 15 has a predicted pKa of 13.84, indicating moderate basicity .

Q & A

Q. What are the standard synthetic protocols for preparing benzo[d]thiazole-2-carboxamide derivatives, and how are they characterized?

Methodological Answer: Synthesis typically involves:

  • Condensation reactions : Reacting benzo[d]thiazole-2-carboxylic acid derivatives with substituted amines (e.g., 2-methoxyethylamine and thiophen-3-ylmethylamine) in ethanol or DMF under reflux .
  • Crystallization : Products are purified via slow cooling in solvents like ethanol or DMF, yielding crystalline solids (e.g., 64–74% yields) .
  • Characterization :
    • IR spectroscopy confirms amide C=O stretches (~1650–1700 cm⁻¹) and thiophene/thiazole ring vibrations .
    • ¹H/¹³C NMR identifies substituent environments (e.g., thiophen-3-ylmethyl protons at δ 4.5–5.0 ppm) .

Q. Example Table: Synthetic Conditions for Analogous Compounds

Compound TypeSolventTemp (°C)Yield (%)Reference
Pyrazolyl-thiophene carboxamideEthanolReflux64–70
Thiazolidin-3-yl derivativesEthanol/DMF80–10037–73

Advanced Research Questions

Q. How do substituent variations on the thiophene or benzothiazole moieties influence biological activity, and what assays validate these effects?

Methodological Answer:

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance stability and binding to hydrophobic enzyme pockets, as seen in antitumor assays .
    • Methoxyethyl groups improve solubility, critical for bioavailability in pharmacokinetic studies .
  • Validation Strategies :
    • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ values for thiazolidinone derivatives ).
    • Molecular docking : Computational modeling to predict interactions with targets like EGFR or viral proteases .

Q. How can contradictions in reported synthetic yields for similar derivatives be resolved?

Methodological Answer: Discrepancies arise from:

  • Solvent polarity : Higher yields in DMF (74%) vs. ethanol (60%) due to improved solubility of intermediates .
  • Temperature control : Overheating during cyclization (e.g., thiadiazole formation) may degrade products, reducing yields .
  • Purification methods : Flash chromatography (45–93% yields) outperforms simple crystallization for complex mixtures .

Q. Example Table: Yield Comparison Across Studies

Reaction TypeSolventTemp (°C)Yield Range (%)Reference
Thiazolidinone cyclizationEthanol80–10037–73
Thiadiazole formationDMF100–12060–93

Q. What computational and experimental approaches validate supramolecular assembly or crystallographic properties?

Methodological Answer:

  • X-ray crystallography : Resolves hydrogen-bonding networks in cocrystals (e.g., benzothiazole-coumarin assemblies ).
  • DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps in thiadiazole derivatives) and correlates with spectroscopic data .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability of crystalline forms, critical for formulation studies .

Q. How are peptidomimetic analogues of benzo[d]thiazole-2-carboxamide designed to enhance bioavailability?

Methodological Answer:

  • Amino acid integration : Substituents like (S)-proline or trifluorobutyl groups mimic peptide backbones, improving membrane permeability .
  • Click chemistry : Azide-alkyne cycloadditions introduce bioorthogonal handles for targeted delivery (e.g., compound 29 with 98% purity ).

Q. Example Table: Peptidomimetic Derivatives

Compound IDSubstituentBioactivity AssayPurity (%)Reference
294-AzidobenzoylCytotoxicity (MTT)98
674,4,4-TrifluorobutylProtease inhibition57

Q. What strategies address challenges in characterizing unstable intermediates during multi-step synthesis?

Methodological Answer:

  • In situ monitoring : Real-time FTIR or Raman spectroscopy tracks transient species (e.g., thioamide intermediates in thiadiazole synthesis ).
  • Low-temperature NMR : Captures spectra of sensitive intermediates (e.g., hydrazide derivatives at –40°C ).
  • Protecting groups : tert-Butyl carbamates stabilize amines during heterocycle formation .

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